An In-depth Technical Guide to 1-Fluoro-2-(isocyano(tosyl)methyl)benzene and its Analogs: Synthesis, Properties, and Applications in Modern Drug Discovery
An In-depth Technical Guide to 1-Fluoro-2-(isocyano(tosyl)methyl)benzene and its Analogs: Synthesis, Properties, and Applications in Modern Drug Discovery
Introduction: The Power of Fluorine and the Versatility of TosMIC
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability[1][2]. When combined with the synthetic utility of the isocyano(tosyl)methyl group, fluorinated TosMIC derivatives emerge as highly valuable and versatile reagents for the construction of complex molecular architectures.
The TosMIC functional group itself is a powerful synthetic tool, offering a unique combination of an isocyanide, an acidic α-proton, and a tosyl leaving group. This arrangement allows for a wide range of chemical transformations, including the synthesis of various heterocycles like oxazoles, imidazoles, and pyrroles, which are prevalent scaffolds in many pharmaceuticals[3].
Structural and Physicochemical Properties
While the exact properties of 1-Fluoro-2-(isocyano(tosyl)methyl)benzene are not documented, we can infer its characteristics from its constituent parts and related isomers.
Core Structure and Functional Groups
The molecule consists of a benzene ring substituted with a fluorine atom at the 1-position and an isocyano(tosyl)methyl group at the 2-position. The interplay between the electron-withdrawing fluorine atom and the bulky, reactive TosMIC group dictates the molecule's reactivity and potential applications.
// Nodes for the benzene ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.866,0.5!"]; C3 [label="C", pos="-0.866,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.866,-0.5!"]; C6 [label="C", pos="0.866,0.5!"];
// Nodes for substituents F [label="F", pos="0,2!"]; CH [label="CH", pos="-1.732,1!"]; NC [label="N≡C", pos="-2.598,1.5!"]; SO2 [label="SO₂", pos="-1.732,0!"]; Tosyl [label="Tosyl", pos="-2.598,-0.5!"];
// Edges for the benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Edges for substituents C1 -- F [label="1"]; C2 -- CH [label="2"]; CH -- NC; CH -- SO2; SO2 -- Tosyl;
} केंद्रीकृत 1-Fluoro-2-(isocyano(tosyl)methyl)benzene की संरचना।
Spectroscopic Data (Predicted)
Based on analogs, the following spectroscopic characteristics can be anticipated:
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¹H NMR: Aromatic protons will appear as multiplets in the range of 7.0-8.0 ppm. The methine proton of the TosMIC group would likely be a singlet around 5.5-6.5 ppm. The methyl protons of the tosyl group will be a singlet around 2.4 ppm.
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¹³C NMR: The isocyanide carbon is expected in the range of 160-170 ppm. Aromatic carbons will appear between 120-150 ppm. The methine carbon will be around 70-80 ppm, and the tosyl methyl carbon around 21 ppm.
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IR Spectroscopy: A strong, characteristic absorption for the isocyanide group (-N≡C) is expected around 2130-2150 cm⁻¹. Strong absorptions for the sulfonyl group (S=O) will be present around 1330 cm⁻¹ and 1150 cm⁻¹.
CAS Numbers of Related Isomers
While a specific CAS number for 1-Fluoro-2-(isocyano(tosyl)methyl)benzene is not found, the following are CAS numbers for closely related isomers:
| Compound Name | CAS Number |
| 1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene | 660431-67-4[4] |
| 2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene | 660431-66-3[5][6] |
| 1-Fluoro-3-(isocyano(tosyl)methyl)benzene | 321345-36-2[7] |
| 1-Fluoro-4-(isocyano(tosyl)methyl)benzene | Not specified, but commercially available[8] |
Synthesis and Manufacturing
The synthesis of fluorinated TosMIC derivatives generally follows a two-step procedure from the corresponding fluorinated benzaldehyde.[9]
General Synthetic Pathway
The most common route involves the formation of an intermediate N-substituted formamide, followed by dehydration to yield the isocyanide.
Detailed Experimental Protocol (Adapted from General Procedures)
Step 1: Synthesis of N-(α-Tosyl-2-fluorobenzyl)formamide
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To a solution of 2-fluorobenzaldehyde (1.0 equiv) in a suitable solvent (e.g., toluene/acetonitrile mixture) is added formamide (2.5 equiv) and chlorotrimethylsilane (1.1 equiv).[9]
-
The mixture is heated to approximately 50°C for 4-5 hours.
-
p-Toluenesulfinic acid (1.5 equiv) is then added, and heating is continued for an additional 4-5 hours.[9]
-
After cooling to room temperature, the product is precipitated or extracted, and purified by recrystallization or column chromatography.
Step 2: Synthesis of 1-Fluoro-2-(isocyano(tosyl)methyl)benzene
-
The N-(α-Tosyl-2-fluorobenzyl)formamide (1.0 equiv) is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF).[9][10]
-
Phosphorus oxychloride (2.0 equiv) is added, and the solution is stirred briefly at room temperature.[9][10]
-
The reaction mixture is cooled to 0°C, and triethylamine (6.0 equiv) is added dropwise, maintaining the internal temperature below 10°C.[9][10]
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 30-45 minutes.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
Applications in Drug Development and Organic Synthesis
The unique reactivity of TosMIC and its derivatives makes them invaluable in the synthesis of various biologically active compounds. The presence of a fluorine atom can further enhance the pharmacological properties of the resulting molecules.
Synthesis of Heterocycles
TosMIC derivatives are widely used in the van Leusen reaction for the synthesis of various heterocycles. For instance, they can react with aldehydes in the presence of a base to form oxazolines, which can be further converted to oxazoles. They are also key reagents in the synthesis of imidazoles, pyrroles, and triazoles.[3]
Ugi Four-Component Reaction (U-4CR)
Sulfonyl-containing isocyanides have been successfully employed as building blocks in the Ugi four-component reaction. This powerful multicomponent reaction allows for the rapid assembly of complex peptide-like structures from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[11] The use of a fluorinated TosMIC derivative in a U-4CR could provide a straightforward route to novel fluorinated peptidomimetics with potential therapeutic applications.
Potential as Bioisosteres
The strategic placement of fluorine can be used to modulate the physicochemical properties of a molecule, making fluorinated fragments attractive as bioisosteres for other functional groups.[2] The fluorinated phenyltosylmethyl group could serve as a bioisosteric replacement for other substituted aromatic moieties in drug candidates to improve their pharmacokinetic profile.
Safety and Handling
Compounds of this class should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[12][13]
-
Toxicity: These compounds are generally considered toxic if swallowed or inhaled.[14]
-
Handling: Avoid formation of dust and aerosols.[15] Keep away from heat, sparks, and open flames.[13]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[15] Some sources recommend storage in a freezer.[14]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.[15]
Conclusion
1-Fluoro-2-(isocyano(tosyl)methyl)benzene and its isomers represent a powerful class of reagents for organic synthesis and drug discovery. The combination of the versatile TosMIC functionality with the unique properties of fluorine provides a gateway to a wide array of novel and potentially bioactive molecules. While the specific properties of the 2-fluoro isomer require further investigation, the established chemistry of related compounds provides a solid foundation for its application in the development of next-generation therapeutics.
References
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PubChem. 1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene. [Link]
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PubChem. 2,4-Difluoro-1-(isocyano(tosyl)methyl)benzene. [Link]
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Maqueda-Zelaya, F., Aceña, J. L., Merino, E., Vaquero, J. J., & Sucunza, D. (2020). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 85(15), 10038-10047. [Link]
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Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. In Multicomponent Reactions (pp. 1-33). Wiley-VCH. [Link]
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Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medicinal Chemistry and Research, 2(1), 1015. [Link]
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Sisko, J., Mellinger, M., Sheldrake, P. W., & Baine, N. H. (2000). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 77, 198. [Link]
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Li, Y., et al. (2022). SuFExable Isocyanides for Ugi Reaction: Facile Synthesis of Sulfonyl Fluoro Peptides. Angewandte Chemie International Edition, 61(33), e202205561. [Link]
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Das, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 32. [Link]
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Gill, H., et al. (2021). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. Pharmaceuticals, 14(8), 754. [Link]
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